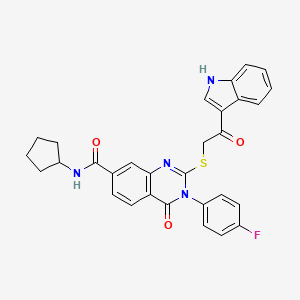

2-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-N-cyclopentyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Description

This compound is a quinazoline derivative featuring a complex heterocyclic scaffold with multiple functional groups:

- Core structure: A 3,4-dihydroquinazolin-4-one ring system substituted at the 2-position with a thioether-linked indole moiety (via a 2-oxoethyl group) and at the 3-position with a 4-fluorophenyl group.

- For example, S-alkylation of triazole-thiones with bromoacetophenone derivatives is a common strategy .

Properties

IUPAC Name |

N-cyclopentyl-3-(4-fluorophenyl)-2-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-4-oxoquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25FN4O3S/c31-19-10-12-21(13-11-19)35-29(38)23-14-9-18(28(37)33-20-5-1-2-6-20)15-26(23)34-30(35)39-17-27(36)24-16-32-25-8-4-3-7-22(24)25/h3-4,7-16,20,32H,1-2,5-6,17H2,(H,33,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDSOOAALKKROL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC(=O)C4=CNC5=CC=CC=C54)C6=CC=C(C=C6)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-N-cyclopentyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic molecule with potential biological activities. This article synthesizes available research findings to detail its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinazoline core with various substituents, including an indole moiety and a cyclopentyl group. The presence of the fluorophenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Research indicates that compounds similar to this structure often exhibit activity through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial resistance.

- Receptor Modulation : It could act as a ligand for nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially providing neuroprotective effects .

- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial and antifungal properties, suggesting that this compound may also inhibit microbial growth by disrupting cell wall synthesis or biofilm formation .

Antimicrobial Properties

Studies have shown that derivatives of this compound can possess broad-spectrum antimicrobial activity. For instance, compounds with similar structures have been reported to outperform standard antibiotics in inhibiting strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds were notably lower than those for traditional antibiotics like ampicillin .

Antitumor Activity

The quinazoline derivatives are recognized for their antitumor properties. They can inhibit various cancer cell lines through mechanisms such as inducing apoptosis or blocking cell cycle progression. For example, compounds structurally related to the target compound have been documented to inhibit the growth of gastrointestinal stromal tumors by targeting specific tyrosine kinases .

Case Studies

- Antibacterial Efficacy : A study evaluated a series of quinazoline derivatives against bacterial strains, reporting that certain derivatives showed MIC values as low as 0.56 μM against Bacillus cereus and Staphylococcus aureus.

- Antitumor Activity : Another investigation focused on the effects of similar compounds on human cancer cell lines, revealing significant cytotoxicity with IC50 values in the nanomolar range against breast and lung cancer cells .

Research Findings Summary

Scientific Research Applications

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

-

In Vitro Studies :

- The compound has shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The IC50 values indicate potent activity, comparable to established chemotherapeutics like doxorubicin .

- Mechanistic studies suggest that the compound induces apoptosis and inhibits key signaling pathways involved in tumor growth and survival .

- Structure-Activity Relationship (SAR) :

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated:

- Broad-Spectrum Antibacterial Activity :

Potential Therapeutic Applications

Given its promising biological profiles, this compound could be developed for multiple therapeutic applications:

- Cancer Therapy : As a lead compound for developing new anticancer drugs that target specific pathways in tumor biology.

- Antimicrobial Agents : Potential development into a new class of antibiotics to combat resistant bacterial infections.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of quinazoline and triazole derivatives with structural variations influencing physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights:

Substituent Effects: N-Alkyl Groups: The cyclopentyl substituent in the target compound increases steric hindrance and lipophilicity compared to smaller alkyl groups (isobutyl, propyl) or polar groups (methoxyethyl). This may influence membrane permeability and target engagement . Aromatic Moieties: The 4-fluorophenyl group is a common feature across analogs, contributing to π-π stacking interactions and resistance to oxidative metabolism.

Synthetic Pathways: The target compound and its analogs are synthesized via S-alkylation of thiol intermediates (e.g., triazole-thiones or quinazoline-thioethers) with α-halogenated ketones. Substituent choice (e.g., bromoacetophenone vs. 4-fluoro-bromoacetophenone) dictates the final product’s aryl group .

Spectroscopic Validation :

- IR and NMR spectra (as in ) confirm the absence of C=O bands in triazole-thione tautomers and validate thioether linkages. Similar analytical methods apply to the target compound .

QSAR Considerations :

- Molecular descriptors (e.g., van der Waals volume, logP) correlate with bioactivity. The cyclopentyl group’s bulk may enhance target selectivity but reduce solubility, whereas methoxyethyl groups balance polarity and permeability .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-N-cyclopentyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves multi-step reactions, including:

- Thioether linkage formation : Reaction of a thiol-containing intermediate (e.g., 2-mercapto-indole derivative) with a bromoacetamide precursor under inert atmosphere (N₂/Ar) at 60–80°C in DMF or DMSO .

- Cyclopentylamine coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the cyclopentyl group to the quinazolinone core. Reaction efficiency depends on maintaining anhydrous conditions and a pH of 7–8 .

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

- Optimization : Monitor reaction progress via TLC/HPLC and adjust solvent polarity (e.g., THF vs. DMF) to balance yield and selectivity. For reproducibility, document exact molar ratios and temperature ramps .

Q. How is the structural integrity of the compound validated, and what analytical techniques are essential?

- Methodological Answer :

- X-ray crystallography : Resolve the 3D configuration of the quinazolinone core and thioether linkage (e.g., monoclinic P2₁/c space group, as seen in analogous structures) .

- NMR spectroscopy : Confirm substituent positions via ¹H/¹³C NMR (e.g., indole C-3 proton at δ 7.8–8.2 ppm, fluorophenyl aromatic protons at δ 7.1–7.4 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for C₂₉H₂₄FN₅O₃S: 553.16 g/mol) and detect impurities .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) with this compound, particularly for anticancer activity?

- Methodological Answer :

- Analog synthesis : Modify the cyclopentyl group (e.g., replace with cyclohexyl or aryl substituents) and the fluorophenyl moiety (e.g., chloro- or methyl-substituted variants) to assess impact on bioactivity .

- Biological assays : Test analogs against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC₅₀ values to identify critical functional groups (e.g., fluorophenyl enhances membrane permeability) .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with targets like EGFR or tubulin, focusing on hydrogen bonding with the quinazolinone carbonyl and hydrophobic interactions with the indole ring .

Q. How can researchers resolve contradictions in reported biological data, such as variability in IC₅₀ values across studies?

- Methodological Answer :

- Standardize assay conditions : Use consistent cell passage numbers, serum concentrations, and incubation times (e.g., 48–72 hours for cytotoxicity assays) .

- Control for compound stability : Pre-test solubility in DMSO/PBS and monitor degradation via HPLC under assay conditions (pH 7.4, 37°C) .

- Cross-validate with structural analogs : Compare data with derivatives lacking the thioether or fluorophenyl group to isolate contributing factors .

Q. What experimental approaches are effective for identifying the compound’s biological targets and mechanisms of action?

- Methodological Answer :

- Pull-down assays : Use biotinylated derivatives immobilized on streptavidin beads to capture binding proteins from cell lysates, followed by LC-MS/MS identification .

- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to detect inhibition (e.g., VEGFR-2, FGFR-1) at 1–10 µM concentrations .

- Transcriptomic analysis : RNA-seq of treated cells to identify differentially expressed pathways (e.g., apoptosis genes like BAX/BCL-2 or cell cycle regulators like CDK4/6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.